molecular formula C20H14BrN3OS2 B2547089 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392303-13-8

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No. B2547089
CAS RN: 392303-13-8
M. Wt: 456.38
InChI Key: BPBYKZKXWSJHFM-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, also known as BNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BNTA is a thiadiazole-based compound that has shown promising results in several scientific research studies.

Scientific Research Applications

  • Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, which includes a structure similar to the queried compound. These derivatives are useful as photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

  • Antimicrobial and Antioxidant Activities : Research by Menteşe, Ülker, and Kahveci (2015) on benzimidazole derivatives containing 1,3,4-thiadiazole and other moieties showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest the potential use of similar compounds in treating microbial infections and oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015).

  • Anticancer Properties : Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their biological activities. Some of these compounds exhibited strong antimicrobial activity and potential as chemotherapy agents due to their DNA protective ability and cytotoxicity against cancer cell lines (Gür et al., 2020).

  • Dyeing Performance in Textiles : Malik, Patel, Tailor, and Patel (2018) investigated thiadiazole derivatives for their dyeing performance on nylon fabric. The derivatives showed potential as acid dyes, indicating the utility of similar compounds in textile industry applications (Malik, Patel, Tailor, & Patel, 2018).

  • Molecular Cocrystals and Hydrogen Bonding : Smith and Lynch (2013) studied the crystal structures of thiadiazole derivatives, revealing insights into their hydrogen bonding and molecular interactions. Such studies are crucial for understanding the compound's behavior in different applications, including pharmaceuticals and materials science (Smith & Lynch, 2013).

  • Antiviral and Antibacterial Agents : Tang et al. (2019) designed benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety and evaluated them for their antiviral and antibacterial activities. These compounds exhibited significant activities against tobacco mosaic virus and bacterial strains, suggesting the potential of similar compounds in developing new antiviral and antibacterial agents (Tang et al., 2019).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS2/c21-15-10-8-13(9-11-15)12-26-20-24-23-19(27-20)22-18(25)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBYKZKXWSJHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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